Fmoc-Tle-OH (Fmoc-L-tert-leucine, CAS: 132684-60-7) is a highly specialized, non-proteinogenic amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS) and peptidomimetic drug development. Characterized by a bulky tert-butyl side chain attached directly to the alpha-carbon, this compound introduces extreme steric hindrance into peptide backbones. In industrial and pharmaceutical procurement, Fmoc-Tle-OH is primarily sourced to synthesize conformationally constrained active pharmaceutical ingredients (APIs), such as viral protease inhibitors, where it imparts critical resistance to enzymatic degradation and enhances overall lipophilicity[1]. Unlike standard aliphatic amino acids, its unique quaternary beta-carbon structure dictates both its superior pharmacological performance and its specialized handling requirements during synthesis [2].
Solid-phase peptide synthesis (SPPS) – Fmoc-strategy incorporation of sterically demanding tert-leucine residues
Optimized with HATU activation; reported coupling efficiency supports automated SPPS workflows
Available in purity grades up to high HPLC specification; confirm supplier certificate for application requirements
Substituting Fmoc-Tle-OH with closely related proteinogenic analogs like Fmoc-Val-OH (isopropyl side chain) or Fmoc-Ile-OH (sec-butyl side chain) fundamentally compromises both the stability and the 3D architecture of the target molecule. From a procurement perspective, while Valine and Isoleucine are significantly cheaper and easier to couple, they lack the massive steric bulk of tert-leucine's quaternary beta-carbon. This deficiency leads to rapid vulnerability to proteolytic cleavage in vivo, drastically reducing the plasma half-life of therapeutic peptides [1]. Furthermore, Valine fails to provide the severe steric repulsion required to lock peptide backbones into the rigid beta-turn or extended conformations necessary for high-affinity target binding[2]. Consequently, for advanced peptidomimetics requiring strict conformational control and enzymatic shielding, generic substitution results in total loss of application-critical performance.
The incorporation of tert-leucine provides a critical shield against enzymatic hydrolysis compared to standard branched-chain amino acids. In comparative in vitro pharmacokinetic studies of carboxamide derivatives, compounds containing a valine moiety exhibited significant instability in human plasma, with recoveries dropping to 77% or lower during standard incubation windows. In stark contrast, matched compounds utilizing a tert-leucine moiety demonstrated high resistance to plasma-mediated hydrolysis, maintaining near-complete stability under identical physiological conditions (37 °C, pH 7.4) [1]. This steric shielding of the adjacent amide bond is a primary driver for selecting Tle over Val in drug design.
| Evidence Dimension | Resistance to plasma-mediated hydrolysis |
| Target Compound Data | High stability; near-complete recovery in human plasma assays |
| Comparator Or Baseline | Valine-derived analogs (rapid degradation, ≤77% recovery) |
| Quantified Difference | Significant reduction in hydrolysis rate for Tle vs Val |
| Conditions | Human plasma incubation at 37 °C, pH 7.4 |
Procuring Fmoc-Tle-OH is essential for developing peptide therapeutics that require extended in vivo half-lives, as standard Valine substitution leads to rapid drug degradation.
The extreme steric bulk of the tert-butyl group in Fmoc-Tle-OH severely limits the efficacy of standard coupling reagents, directly impacting manufacturability. Synthesis data demonstrates that attempting to couple sterically hindered amines to Fmoc-Tle-OH using standard carbodiimides (like EDC or DIC) results in poor yields. However, process optimization using highly reactive uronium/guanidinium salts (such as HATU or HBTU) overcomes this barrier, achieving coupling yields of 78% to >90% [1]. Buyers must factor in the necessity of advanced coupling reagents and potentially longer reaction times when scaling up Tle-containing sequences.
| Evidence Dimension | Amide coupling yield in SPPS |
| Target Compound Data | 78% - 90%+ yield when using HATU/HBTU |
| Comparator Or Baseline | Standard EDC/DIC coupling (low/incomplete conversion) |
| Quantified Difference | Substantial yield recovery requiring specialized activators |
| Conditions | Solid-phase or solution-phase coupling of sterically hindered amides |
Industrial buyers and process chemists must pair the procurement of Fmoc-Tle-OH with high-efficiency coupling reagents (like HATU) to prevent costly synthesis failures and low overall yields.
Fmoc-Tle-OH acts as a powerful conformational lock in peptide sequences. Conformational analysis utilizing FT-IR, NMR, and X-ray diffraction reveals that the quaternary beta-carbon of tert-leucine forces severe syn-pentane steric interactions, strongly restricting phi/psi backbone torsion angles. Unlike valine or isoleucine, which offer more conformational flexibility, Tle heavily biases the peptide backbone toward extended, semi-extended, or rigid beta-turn conformations [1]. This structural rigidity is critical for minimizing the entropic cost of binding to target receptors.
| Evidence Dimension | Backbone conformational restriction |
| Target Compound Data | Strong induction of extended/beta-turn conformations |
| Comparator Or Baseline | Valine / Isoleucine (higher conformational flexibility) |
| Quantified Difference | Significantly narrower allowable phi/psi torsion angles |
| Conditions | NMR and X-ray diffraction of synthetic oligopeptides |
For drug discovery programs targeting specific protein-protein interactions, Fmoc-Tle-OH is procured specifically to lock peptides into their active binding conformations, a feat impossible with standard amino acids.
Fmoc-Tle-OH is a critical precursor for the commercial synthesis of antiviral protease inhibitors (such as HCV therapeutics like telaprevir and boceprevir analogs). Its massive steric bulk is leveraged to shield the active pharmacophore from rapid enzymatic degradation in the liver and bloodstream, directly translating the proteolytic stability data into viable oral bioavailability [1].
In drug discovery targeting flat protein-protein interaction (PPI) surfaces, Fmoc-Tle-OH is utilized to synthesize rigidified peptidomimetics. By forcing the peptide backbone into a locked beta-turn or extended conformation, Tle pre-organizes the molecule for target binding, reducing the entropic penalty of the interaction and increasing binding affinity compared to flexible valine-based analogs [2].
For the development of advanced chimeric molecules like PROTACs, Fmoc-Tle-OH is increasingly incorporated into linker or ligand regions. The tert-butyl group provides a dual advantage: it enhances the overall lipophilicity and cell permeability of the large degrader molecule, while simultaneously protecting vulnerable amide bonds from premature plasma hydrolysis during systemic circulation [3].
Irritant